![molecular formula C12H19NO5 B2759701 (2S,3R)-2-[(2-Methylpropan-2-yl)oxycarbonylamino]-3-prop-2-ynoxybutanoic acid CAS No. 1057326-61-0](/img/structure/B2759701.png)

(2S,3R)-2-[(2-Methylpropan-2-yl)oxycarbonylamino]-3-prop-2-ynoxybutanoic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

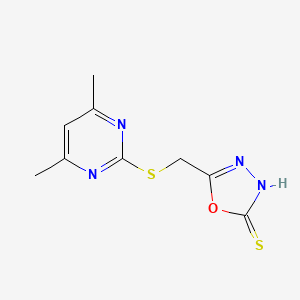

(2S,3R)-2-[(2-Methylpropan-2-yl)oxycarbonylamino]-3-prop-2-ynoxybutanoic acid is a chemical compound that belongs to the class of amino acids. It is also known as MPB-PEA or N-[(2S,3R)-3-(2-methylpropan-2-yl)oxycarbonylamino]-2-(prop-2-yn-1-yloxy)butyramide. This compound has attracted the attention of researchers due to its potential applications in scientific research.

Wissenschaftliche Forschungsanwendungen

Spectroscopic Applications and Complexation Studies

Vanadate complexes with α-hydroxycarboxylic acids, demonstrating the utility of NMR spectroscopy in studying complexation reactions. The research highlights how similar ligands, including α-hydroxyisobutyric acid, participate in forming complexes with specific stoichiometries and suggests implications for understanding vanadium's role in biological processes like nitrogen fixation (Tracey, 2003).

Synthetic Pathways and Intermediate Synthesis

The stereocontrolled synthesis of (2R,3S)-2-Methylisocitrate showcases the compound's role as an intermediate in the methylcitrate cycle, crucial for the oxidation of propanoate to pyruvate in bacteria and fungi. This synthesis path reveals the chemical's importance in understanding and manipulating metabolic pathways (Darley et al., 2003).

Catalytic and Enzymatic Reactions

In the context of catalysis and enzymatic reactions, the study of renin inhibitors and the design of angiotensinogen transition-state analogues incorporating complex acids demonstrates the compound's potential in medical research, particularly in designing inhibitors for specific enzymes involved in blood pressure regulation (Thaisrivongs et al., 1987).

Oxidation Mechanisms and Chemical Transformations

Investigations into the oxidative cleavage of CC triple bonds in acetylenic hydrocarbons reveal α-dicarbonyl compounds as intermediates. This study provides valuable insights into oxidation mechanisms and the formation of complex organic compounds, illustrating the broader relevance of similar chemical structures in understanding organic reactions (Rao & Pritzkow, 1987).

Microbial and Biochemical Transformations

The microbial oxidation of 2-methylpropane-1,3-diol, leading to the formation of β-hydroxyisobutyric acid, underscores the potential of microbial systems to selectively oxidize compounds, offering pathways for producing optically pure substances and understanding microbial metabolism (Ohta & Tetsukawa, 1979).

Eigenschaften

IUPAC Name |

(2S,3R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-prop-2-ynoxybutanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19NO5/c1-6-7-17-8(2)9(10(14)15)13-11(16)18-12(3,4)5/h1,8-9H,7H2,2-5H3,(H,13,16)(H,14,15)/t8-,9+/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJPBXKJWPNSXPN-BDAKNGLRSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C(=O)O)NC(=O)OC(C)(C)C)OCC#C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@@H](C(=O)O)NC(=O)OC(C)(C)C)OCC#C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19NO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(7-{[(2-Fluorophenyl)methyl]sulfanyl}-14-methyl-5-phenyl-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl)methanol](/img/structure/B2759619.png)

![2-{5-benzyl-4,6-dioxo-8-thia-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),10,12-tetraen-3-yl}-N-(2-methylphenyl)acetamide](/img/structure/B2759621.png)

![N-(benzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)pivalamide](/img/structure/B2759623.png)

![2-[4-(Methylamino)phenyl]acetic acid hydrochloride](/img/structure/B2759625.png)

![Ethyl 4-[1-(4-fluorophenyl)-4-methoxy-6-oxopyridazine-3-carbonyl]piperazine-1-carboxylate](/img/structure/B2759632.png)

![[(1R,3S)-1,2,2,3-tetramethylcyclopentyl]methanol](/img/structure/B2759633.png)

![N-(2,3-dimethoxy-2-methylpropyl)-N'-[4-(trifluoromethoxy)phenyl]ethanediamide](/img/structure/B2759634.png)

![1-(1-(Benzo[b]thiophen-3-yl)propan-2-yl)-3-(o-tolyl)urea](/img/structure/B2759635.png)

![N-(6-acetyl-3-cyano-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl)-4-benzylbenzamide](/img/structure/B2759638.png)

![N-(5-chloro-2-methoxyphenyl)-2-(6-phenylimidazo[2,1-b]thiazol-3-yl)acetamide](/img/structure/B2759640.png)